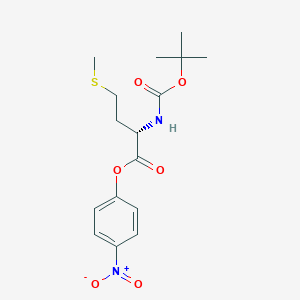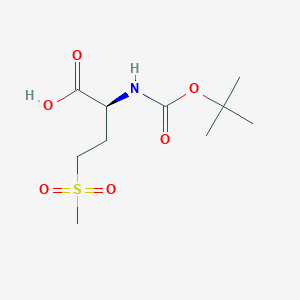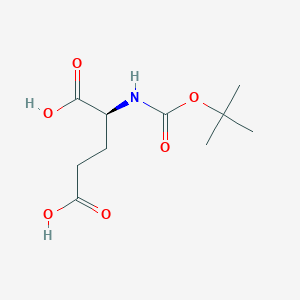
Boc-Glu-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Glu-OH, also known as Boc-L-glutamic acid, is a type of amino acid used in peptide synthesis . It has a linear formula of (CH3)3COCONHCH(COOH)CH2CH2COOH .
Synthesis Analysis
This compound is commonly used in peptide synthesis. It can be used for the esterification reaction to synthesize N-Boc amino acid esters for peptide chemistry . It is also used in solid-phase peptide synthesis .
Molecular Structure Analysis
The molecular weight of this compound is 247.25 . Its structure includes a tert-butoxycarbonyl (Boc) group, which is a protective group for amines .
Chemical Reactions Analysis
This compound is suitable for Boc solid-phase peptide synthesis . The Boc group can be cleaved by mild acidolysis .
Physical And Chemical Properties Analysis
This compound is a solid substance with an assay of ≥98.0% . It has an optical activity of [α]20/D −14.5±2°, c = 1% in methanol . The melting point is approximately 110 °C .
Scientific Research Applications
Boc-Glu-OH is utilized in the synthesis of multiple-O-phosphoseryl-containing peptides, demonstrating high yield and purity in peptide synthesis processes (Perich, Johns, & Reynolds, 1992).
It's used in the synthesis and structure characterization of peptides like Fmoc-L-Lys(Boc)-Gly-OH, which aids in understanding peptide structures and potential applications in treating diseases (Zhao Yi-nan & Melanie Key, 2013).
This compound is involved in the synthesis of O-phosphoseryl-containing peptides, contributing to the understanding of peptide structure and function (Perich & Johns, 1991).
It plays a role in the hydrolysis of primary amide groups in Asn/Gln-containing peptides, furthering the understanding of peptide chemistry (Onoprienko, Yelin, & Miroshnikov, 2000).
This compound is used in the synthesis of peptides like Glu-Abu(P)-Leu, exploring novel peptide synthesis methods (Tong, Perich, & Johns, 1990).
Its use in the efficient solution-phase synthesis of multiple O-phosphothreonyl-containing peptides for calcium phosphate binding studies highlights its role in understanding peptide interactions (Perich, Kelly, & Reynolds, 2009).
This compound is also involved in the study of controlled aggregation properties of modified single amino acids, contributing to the understanding of amino acid self-assembly and nanoarchitecture design (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021).
It is utilized in the development of urethane-type protecting groups for carboxamide in peptide chemistry, enhancing peptide synthesis methodologies (Sakura, Hirose, & Hashimoto, 1985).
This compound is used in the regioselective and sequential protection of glucopyranosides, contributing to carbohydrate chemistry and peptide synthesis (Muramatsu, Mishiro, Ueda, Furuta, & Kawabata, 2010).
It's applied in the synthesis of nanomaterials like cobalt hydroxide nano-flakes functionalized with glutamic acid for potential cancer treatment applications (Bejarbaneh, Moradi-Shoeili, Jalali, & Salehzadeh, 2020).
Mechanism of Action
Target of Action
Boc-Glu-OH, also known as Boc-L-glutamic acid, is primarily used in peptide synthesis . The primary targets of this compound are the amino groups in peptide chains, where it serves as a protecting group .
Mode of Action
this compound interacts with its targets by forming a protective layer around the amino groups in peptide chains . This protective layer prevents unwanted side reactions, such as polymerization and self-coupling, during peptide synthesis . The protection of amino groups is a fundamental step in organic synthesis .
Biochemical Pathways
The metabolism of glutamate into ornithine, arginine, proline, and polyamines is a major network of nitrogen-metabolizing pathways in plants . this compound, being a derivative of glutamic acid, may potentially influence these pathways.
Pharmacokinetics
It is known that this compound is used in peptide synthesis, suggesting that it is likely to be metabolized and eventually excreted after it has served its purpose . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides without unwanted side reactions . By protecting the amino groups in peptide chains, this compound allows for the precise assembly of peptides, which is crucial in biological research and drug development .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the temperature and pH can affect the efficiency of this compound in protecting amino groups . Moreover, the presence of other chemicals in the reaction environment can also impact the action of this compound .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Boc-Glu-OH plays a significant role in biochemical reactions. It is primarily used in Boc solid-phase peptide synthesis
Molecular Mechanism
The molecular mechanism of this compound is largely related to its role in peptide synthesis. It is used to protect the amino group of glutamic acid during peptide synthesis, preventing unwanted side reactions
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of approximately 110°C and should be stored at temperatures between 2-8°C
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Boc-Glu-OH involves the protection of glutamic acid and subsequent coupling with Boc-Gly-OH.", "Starting Materials": [ "Glutamic acid", "Boc-Gly-OH", "Diisopropylcarbodiimide (DIC)", "N-Hydroxysuccinimide (NHS)", "N,N-Diisopropylethylamine (DIPEA)", "Dichloromethane (DCM)", "Dimethylformamide (DMF)", "Ethyl acetate", "Methanol", "Triethylamine (TEA)", "Tetrahydrofuran (THF)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium bicarbonate (NaHCO3)", "Ice" ], "Reaction": [ "Protection of glutamic acid with Boc group in presence of DIC and NHS in DCM", "Removal of excess DIC and NHS by filtration", "Washing with NaHCO3 and water", "Drying with Na2SO4", "Removal of DCM by rotary evaporation", "Dissolving the protected glutamic acid in DMF and cooling to 0°C", "Addition of DIPEA and Boc-Gly-OH to the reaction mixture", "Stirring the reaction mixture at room temperature for several hours", "Removal of DMF by rotary evaporation", "Addition of ethyl acetate to the residue and washing with water", "Drying with Na2SO4", "Removal of ethyl acetate by rotary evaporation", "Purification by column chromatography using a mixture of THF and methanol", "Deprotection of Boc group by treatment with HCl in methanol", "Neutralization of the reaction mixture with NaOH", "Precipitation of the product by addition of ice", "Filtration and washing with water", "Drying of the product under vacuum" ] } | |
CAS RN |
2419-94-5 |
Molecular Formula |
C10H17NO6 |
Molecular Weight |
247.24 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid |
InChI |
InChI=1S/C10H17NO6/c1-10(2,3)17-9(16)11-6(8(14)15)4-5-7(12)13/h6H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15) |
InChI Key |
AQTUACKQXJNHFQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)O |
synonyms |
Boc-Glu-OH; 2419-94-5; Boc-L-glutamicacid; N-Boc-L-glutamicAcid; Boc-L-Glu-OH; N-(tert-Butoxycarbonyl)-L-glutamicAcid; AQTUACKQXJNHFQ-LURJTMIESA-N; MFCD00037297; ST50319379; (2S)-2-[(tert-butoxycarbonyl)amino]pentanedioicacid; N-alpha-t-BOC-L-GLUTAMICACID; PubChem12174; AC1MC5LN; (2S)-2-[(tert-butoxy)carbonylamino]pentanedioicacid; KSC207Q7H; 15345_ALDRICH; CHEMBL86706; BOC-L-GLUTAMICACID-OH; SCHEMBL1324835; 15345_FLUKA; CTK1A7873; MolPort-003-926-757; ACT07662; ZINC1576247; n-(tert-butoxycarbonyl)glutamicacid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




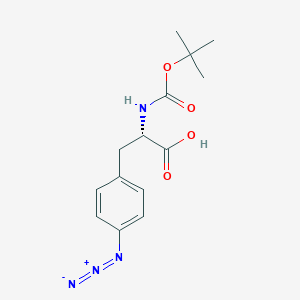

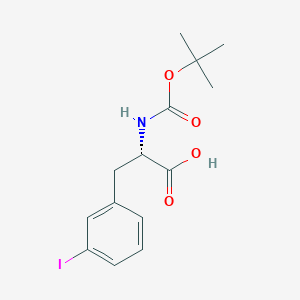
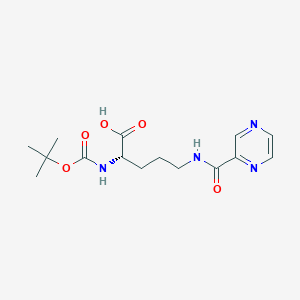
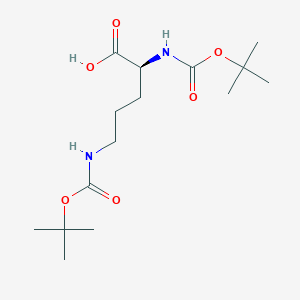

![Succinimido (S)-2-[(tert-butoxycarbonyl)amino]-4-(methylthio)butyrate](/img/structure/B558260.png)
